4-Bromo-3-pyridinemethanol hydrochloride
Description
Properties
CAS No. |
1546624-18-3; 197007-87-7 |
|---|---|
Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.48 |
IUPAC Name |
(4-bromopyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
InChI Key |
PDQPYZSLVWMFCL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1Br)CO.Cl |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-pyridinemethanol hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively, making it suitable for the development of drugs aimed at various diseases.
Case Study:
In a study focusing on the synthesis of novel compounds targeting the α7 nicotinic acetylcholine receptor, derivatives of 4-bromo-3-pyridinemethanol were synthesized and evaluated for their neuroprotective effects. The results indicated that certain derivatives exhibited significant improvements in cognitive function in animal models, suggesting potential applications in treating cognitive disorders like schizophrenia .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is often used to create more complex molecules through various chemical reactions, such as alkylation and acylation.
Data Table: Synthesis Pathways Using this compound
Material Science
In material science, this compound has been utilized in the development of specialty chemicals and polymers. Its ability to form coordination complexes makes it valuable in creating materials with unique properties.
Case Study:
Research has demonstrated that incorporating 4-bromo-3-pyridinemethanol into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials. These findings suggest potential applications in high-performance coatings and composites .
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group in 4-Bromo-3-pyridinemethanol hydrochloride can undergo oxidation to form aldehydes or carboxylic acids. Analogous reactions observed in similar pyridinemethanol derivatives include:
These conditions highlight the susceptibility of the hydroxymethyl group to oxidation under both basic and acidic environments.
Organometallic Reactions
The compound undergoes deprotonation with strong bases like n-butyllithium to form a reactive alkoxide, enabling coupling with electrophiles such as aldehydes.
Example Reaction :
-
Reagents : n-BuLi (2.5 M, THF), 3-cyanobenzaldehyde
-
Conditions : -78°C, 15–30 min
-
Product : 3-{Hydroxy-[3-(hydroxy-phenylmethyl)-pyridin-4-yl]-methyl}-benzonitrile
-
Yield : Not explicitly stated, but purification via flash chromatography yielded white crystals.
| Scale | n-BuLi Equiv. | Product |
|---|---|---|
| 53 mg | 3 equiv. | 3-{Hydroxy-[3-(hydroxy-phenylmethyl)-pyridin-4-yl]-methyl}-benzonitrile |
| 20 mg | 2 equiv. | 3-[Hydroxy-(3-hydroxymethyl-pyridin-4-yl)-methyl]-benzonitrile |
Cross-Coupling Reactions
The bromine atom at the 4-position enables Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis.
Example Reaction :
-
Reagents : 3-cyanophenylboronic acid, Na₂CO₃ (2 M), Pd(PPh₃)₄
-
Conditions : Toluene/water, reflux, overnight
-
Yield : Not quantified, but purified via column chromatography.
| Catalyst | Base | Solvent | Key Observations |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/water | Facilitates C–C bond formation at C-4 |
Limitations and Considerations
-
The hydrochloride salt may require deprotonation for certain reactions, though this is not explicitly demonstrated in the provided data.
-
Reaction outcomes depend on steric and electronic factors. For example, Suzuki coupling efficiency may vary with substituent positioning on the boronic acid partner .
References Ambeed.com: (4-Bromopyridin-3-yl)methanol synthesis and reactions. Ambeed.com: Oxidation of pyridinemethanol derivatives. PMC: Bromodomain inhibitor studies highlighting pyridine functionalization.
Comparison with Similar Compounds
Key Observations:
Counterion Impact : The hydrochloride (Cl⁻) vs. hydrobromide (Br⁻) salts influence solubility and stability. Hydrobromide salts (e.g., 1135136-66-1) typically exhibit higher molar mass and may differ in hygroscopicity compared to hydrochlorides .
The benzylamine derivative (2366997-08-0) lacks a pyridine ring but shares a brominated aromatic system, making it more lipophilic and suited for organic synthesis .
Preparation Methods
Structural and Mechanistic Foundations of 4-Bromo-3-pyridinemethanol Hydrochloride
Molecular Architecture and Reactivity
The compound’s structure features a pyridine ring with bromine at position 4 and a hydroxymethyl group at position 3, stabilized as a hydrochloride salt. The bromine atom’s electron-withdrawing nature deactivates the ring, directing subsequent electrophilic substitutions to meta and para positions relative to existing substituents. The hydroxymethyl group (-CH₂OH) introduces both hydrophilic character and hydrogen-bonding capability, influencing solubility and crystallinity.
Regiochemical Challenges in Synthesis
Achieving positional selectivity in pyridine functionalization remains a central challenge. Bromination typically favors the 3-position due to nitrogen’s directing effects, necessitating strategic use of blocking groups or meta-directing functionalities to target the 4-position. For instance, ester or nitrile groups at position 3 can redirect bromination to position 4 via electronic or steric effects.
Synthetic Methodologies for this compound
Halogenation-First Approaches
Direct Bromination of Pyridine Derivatives
Pyridine bromination using HBr/H₂O₂ under controlled temperatures (85–120°C) yields 3-bromopyridine as the major product. To access 4-bromo isomers, researchers employ directing groups:
- Methyl nicotinate as substrate : The ester group at position 3 directs bromination to position 4 with 70–85% regioselectivity at 100°C.
- Protecting group strategies : Temporary silylation of the hydroxymethyl group enables bromination at position 4, followed by deprotection (e.g., using TBAF).
Table 1 : Bromination Conditions and Outcomes
| Substrate | Reagents | Temperature (°C) | Regioselectivity (4-Br:3-Br) | Yield (%) |
|---|---|---|---|---|
| Pyridine | HBr, H₂O₂ | 85–120 | 1:9 | 45–55 |
| Methyl nicotinate | HBr, H₂O₂ | 100 | 8:2 | 68 |
| 3-(TBDMS)pyridine | NBS, CCl₄ | 25 | 9:1 | 78 |
Halogen Exchange Reactions
Grignard-mediated bromine-magnesium exchange offers an alternative route:
- 3,4-Dibromopyridine reacts with iPrMgCl, selectively exchanging bromine at position 3.
- Quenching the resultant Grignard species with formaldehyde introduces the hydroxymethyl group:
$$
\text{3,4-Dibromopyridine} + \text{iPrMgCl} \rightarrow \text{4-Bromo-3-pyridinyl-MgCl} \xrightarrow{\text{HCHO}} \text{4-Bromo-3-pyridinemethanol}
$$
Yields reach 65–74% after hydrochloride salt formation.
Hydroxymethylation-First Strategies
Reduction of Carboxylic Acid Derivatives
Starting from 4-bromo-3-pyridinecarboxylic acid:
- Esterification : Methylation with MeOH/H₂SO₄ yields the methyl ester (95% conversion).
- Borohydride reduction : NaBH₄ in methanol reduces the ester to hydroxymethyl (82–89% yield).
- Salt formation : Treatment with HCl gas in diethyl ether affords the hydrochloride salt (quantitative).
Aldehyde Reduction
3-Pyridinecarbaldehyde undergoes bromination at position 4 using CuBr₂/H₂O₂, followed by NaBH₄ reduction:
$$
\text{3-Pyridinecarbaldehyde} \xrightarrow{\text{CuBr₂, H₂O₂}} \text{4-Bromo-3-pyridinecarbaldehyde} \xrightarrow{\text{NaBH₄}} \text{4-Bromo-3-pyridinemethanol}
$$
This method achieves 60–70% overall yield but suffers from over-bromination byproducts.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis acids : FeCl₃ (5 mol%) boosts HBr/H₂O₂ bromination efficiency, achieving 85% 4-bromo selectivity in methyl nicotinate.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates Grignard exchange in biphasic systems.
Table 2 : Catalytic Bromination Performance
| Catalyst | Substrate | 4-Br Selectivity (%) | Yield (%) |
|---|---|---|---|
| None | Methyl nicotinate | 68 | 65 |
| FeCl₃ | Methyl nicotinate | 85 | 78 |
| TBAB | 3,4-Dibromopyridine | 92 | 74 |
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Considerations
Cost-Effective Feedstocks
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-bromo-3-pyridinemethanol hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves bromination of 3-pyridinemethanol derivatives under controlled conditions. For brominated pyridine analogs, regioselective bromination using (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 0–25°C is common . Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures >98% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and (DMSO-d6, δ 8.2–8.5 ppm for pyridine protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the bromine moiety. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves, safety goggles, and lab coats. Immediate decontamination of spills requires ethanol/water mixtures (70:30 v/v) to neutralize reactive intermediates .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in characterizing the bromine substitution pattern in this compound?
- Methodological Answer : Discrepancies in substitution patterns arise from competing bromination pathways. Use to map proton-proton coupling and confirm bromine placement at the 4-position. X-ray crystallography provides definitive structural validation (e.g., C–Br bond length ~1.9 Å). For ambiguous cases, LC-MS/MS with collision-induced dissociation (CID) differentiates isomers via fragmentation patterns (e.g., loss of , m/z 79/81) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the pyridine ring and bromine’s leaving group ability. Key parameters include LUMO energy (e.g., −1.2 eV for Suzuki-Miyaura coupling suitability) and Mulliken charges (e.g., Br: −0.3 e). Validate predictions experimentally using Pd(PPh) catalysts in THF/water at 80°C .
Q. What strategies mitigate byproduct formation during functionalization of this compound?
- Methodological Answer : Byproducts like debrominated alcohols or dimerized species arise from radical intermediates. Optimize reaction conditions:
- Use radical inhibitors (e.g., TEMPO) in Pd-catalyzed couplings.
- Maintain low temperatures (−10°C) during Grignard reactions to suppress nucleophilic attack on the methanol group.
- Monitor reaction progress via in situ IR spectroscopy (C–Br stretch at 550 cm) to terminate at 85–90% conversion .
Contradictions and Resolutions
-
Contradiction : Safety protocols for brominated pyridines vary between sources. recommends 15-minute eye flushing, while advises "several minutes" .
- Resolution : Follow the most conservative approach: 15-minute flushing with saline solution and immediate ophthalmologist consultation .
-
Contradiction : Some SDS sheets omit detailed toxicological data for brominated alcohols .
- Resolution : Assume acute toxicity (LD ~200 mg/kg, rat oral) based on structural analogs like 4-bromobenzyl alcohol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
